trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.: 735274-95-0
Cat. No.: VC2281496
Molecular Formula: C15H17IO3
Molecular Weight: 372.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735274-95-0 |
|---|---|
| Molecular Formula | C15H17IO3 |
| Molecular Weight | 372.2 g/mol |
| IUPAC Name | (1R,2S)-2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17IO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 |
| Standard InChI Key | ZPGHWWKTVPATLX-WDEREUQCSA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2I)C(=O)O |
| SMILES | C1CCC(C(C1)CC(=O)C2=CC=CC=C2I)C(=O)O |
| Canonical SMILES | C1CCC(C(C1)CC(=O)C2=CC=CC=C2I)C(=O)O |
Introduction
trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound with a molecular formula of C15H17IO3 and a molecular weight of approximately 372.2 g/mol . This compound is a derivative of cyclohexane, featuring an iodophenyl group attached to an oxoethyl side chain, which is further linked to a cyclohexane ring bearing a carboxylic acid group.
Synthesis and Preparation
The synthesis of trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds are often prepared through aldol condensation reactions followed by oxidation steps. The use of advanced techniques such as continuous flow reactors and precise purification methods like recrystallization and chromatography can enhance yield and purity.
Applications and Research Findings
This compound can serve as a building block in organic synthesis, particularly for the development of complex molecules with potential applications in pharmaceuticals and materials science. Its unique structure allows for the exploration of new synthetic pathways and the design of novel compounds.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential use in drug design targeting specific enzymes or receptors. |
| Materials Science | Utilization in the production of specialty chemicals and advanced materials. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume